6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a molecular formula of C24H27N7. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of enaminonitrile with urea in the presence of acetic acid . This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit the degradation of certain proteins, including MCL1, MIZ1, and TopBP1 . This inhibition is achieved through the stabilization of enzyme-inhibitor complexes, which prevents the breakdown of these proteins and leads to their accumulation in cells .
Comparison with Similar Compounds
6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine can be compared to other similar compounds, such as:
BI 8626: This compound also contains a benzylpiperazine moiety and exhibits similar biological activities.
N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another related compound with similar structural features.
The uniqueness of 6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs .
Properties
Molecular Formula |
C23H25N7 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H25N7/c1-28-22-20(16-24-28)21(25-19-10-6-3-7-11-19)26-23(27-22)30-14-12-29(13-15-30)17-18-8-4-2-5-9-18/h2-11,16H,12-15,17H2,1H3,(H,25,26,27) |
InChI Key |
JOVJDUGAPNDIGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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